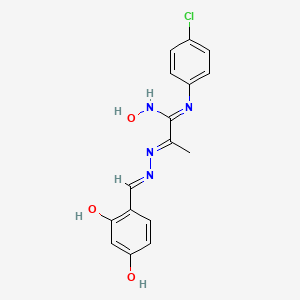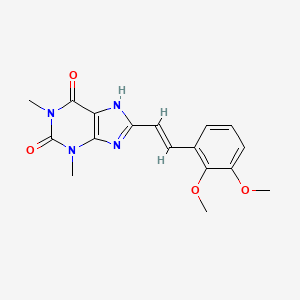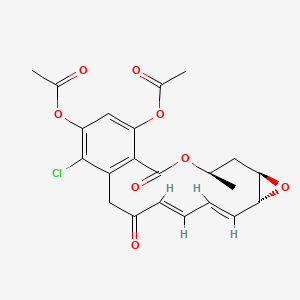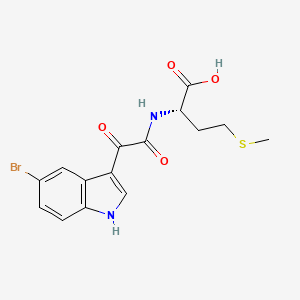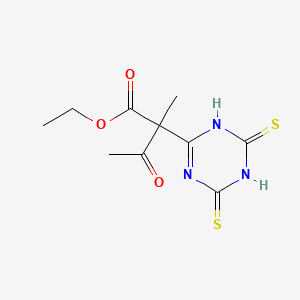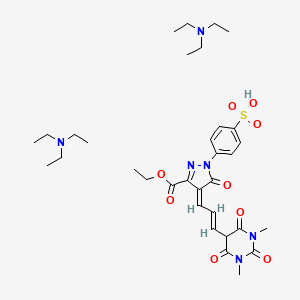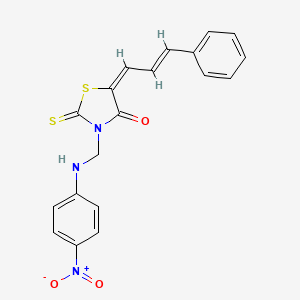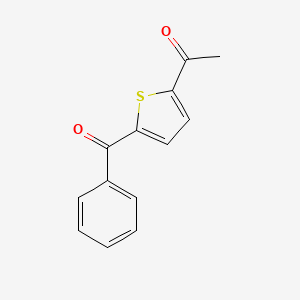
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives, which undergo chlorination, oxidation, and amination reactions. Common reagents used in these reactions include chlorine gas, hydrogen peroxide, and amines. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反応の分析
Types of Reactions
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and influencing physiological processes. The compound’s unique structure allows it to engage in various biochemical pathways, contributing to its diverse effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core structure.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide stands out due to its specific functional groups, such as the 3-aminopropyl and 8-chloro substituents, which may confer unique chemical and biological properties. These features can influence its reactivity, pharmacokinetics, and overall efficacy in various applications.
特性
CAS番号 |
14339-67-4 |
|---|---|
分子式 |
C15H15ClN2O2S |
分子量 |
322.8 g/mol |
IUPAC名 |
(5R)-10-(3-aminopropyl)-8-chloro-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C15H15ClN2O2S/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)21(14)20/h2-5,8-9,19H,1,6-7,17H2/t21-/m1/s1 |
InChIキー |
YPVVVWXXZSKKKY-OAQYLSRUSA-N |
異性体SMILES |
C1=CC2=C(C=C1O)[S@](=O)C3=C(N2CCCN)C=C(C=C3)Cl |
正規SMILES |
C1=CC2=C(C=C1O)S(=O)C3=C(N2CCCN)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



